molecular formula C20H22N4O2S B2641485 3-(3-methylthiophen-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 1903615-79-1

3-(3-methylthiophen-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No. B2641485
CAS RN: 1903615-79-1
M. Wt: 382.48
InChI Key: ATVWAGVFSMMQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylthiophen-2-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Microwave-assisted synthesis techniques have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating the potential for creating pharmacologically active molecules with antibacterial and antifungal properties. This approach highlights the relevance of such compounds in medicinal chemistry research, aiming at the development of new therapeutic agents (K. Mistry, K. R. Desai, 2006).

Material Science and Solar Cell Applications

In material science, derivatives of phenothiazine have been studied for their use in dye-sensitized solar cells, with variations in conjugated linkers affecting device performance. This research suggests that compounds with complex heterocyclic structures can contribute to advancements in renewable energy technologies, providing a basis for the development of more efficient solar cells (Se Hun Kim et al., 2011).

Structural Studies and Chemical Properties

Structural studies on azolylmethanes, including those with azetidinone and triazole components, offer insights into their chemical behavior and potential interactions with biological targets. These studies contribute to a deeper understanding of how such compounds can be designed for specific functions, ranging from fungicides to potentially targeting molecular pathways in diseases (N. Anderson et al., 1984).

Novel Polymer Synthesis

Research into novel polythiophenes bearing azobenzene units indicates potential applications in the creation of materials with specific optical, thermal, and electrochemical properties. Such polymers could find uses in electronic devices, sensors, and as part of smart material systems, demonstrating the versatility of complex organic molecules in advanced material science (F. Tapia et al., 2010).

Synthesis and Pharmaceutical Importance

The synthesis of 2-azetidinone derivatives of phenothiazine and their evaluation for antibacterial, antifungal, and antitubercular activities exemplify the pharmaceutical importance of such compounds. This research underlines the continuous search for new bioactive molecules capable of addressing resistant strains of microorganisms, pointing towards the potential of these compounds in contributing to new drug discoveries (Ritu Sharma et al., 2012).

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-15-9-10-27-19(15)7-8-20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-5-3-2-4-6-18/h2-6,9-11,17H,7-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWAGVFSMMQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.